(E)-3-(cyclohex-1-en-1-yl)acrylicacid

Organic Synthesis Crystallography Material Handling

(E)-3-(cyclohex-1-en-1-yl)acrylic acid (CAS 56453-88-4) is a cyclic α,β-unsaturated carboxylic acid consisting of a cyclohexene ring linked to an acrylic acid moiety through a trans‑configured double bond. This compound features a conjugated diene‑type system that imparts distinct reactivity in cycloadditions and Michael additions, making it a valuable scaffold for constructing polycyclic and heterocyclic frameworks.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12444315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(cyclohex-1-en-1-yl)acrylicacid
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C=CC(=O)O
InChIInChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)
InChIKeyHTBJZZUJRAWYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A Procurement Guide to (E)-3-(cyclohex-1-en-1-yl)acrylic acid: A Conjugated Cycloalkenyl Building Block for Organic Synthesis


(E)-3-(cyclohex-1-en-1-yl)acrylic acid (CAS 56453-88-4) is a cyclic α,β-unsaturated carboxylic acid consisting of a cyclohexene ring linked to an acrylic acid moiety through a trans‑configured double bond . This compound features a conjugated diene‑type system that imparts distinct reactivity in cycloadditions and Michael additions, making it a valuable scaffold for constructing polycyclic and heterocyclic frameworks . Its molecular weight is 152.19 g/mol, and it is typically supplied as a crystalline solid with a reported melting point of 114–116 °C . The stereochemistry of the exocyclic double bond is critical: the (E)-configuration ensures a planar geometry that maximizes π‑overlap, while the cyclohexenyl ring provides steric bulk and conformational flexibility not found in simpler acrylic acids .

Why (E)-3-(cyclohex-1-en-1-yl)acrylic acid Cannot Be Substituted with Common Analogs in Specialized Synthesis


The choice of (E)-3-(cyclohex-1-en-1-yl)acrylic acid over its closest analogs is not arbitrary; it is dictated by the compound's unique combination of ring size, stereochemistry, and unsaturation pattern. While other cycloalkenyl acrylic acids or saturated cyclohexyl derivatives may appear structurally similar, they introduce critical differences in reaction kinetics, stereochemical outcomes, and downstream functionalization potential. For instance, the (Z)-isomer (CAS 85437-89-4) adopts a non‑planar conformation that severely attenuates π‑conjugation, thereby reducing its reactivity in pericyclic reactions . Saturated analogs such as (E)-3-cyclohexylacrylic acid (CAS 56453-86-2) lack the endocyclic double bond entirely, eliminating the possibility of sequential transformations that rely on the cyclohexene ring as a latent diene or dienophile . Furthermore, smaller‑ring analogs (e.g., cyclopentenyl derivatives) introduce significant ring strain that can lead to unanticipated side reactions, while aromatic cinnamic acid derivatives exhibit dramatically different solubility and electronic profiles that preclude their use as direct substitutes in cycloaliphatic pathways . The quantitative evidence presented in Section 3 substantiates why generic substitution compromises synthetic reliability, stereocontrol, and overall yield.

Quantitative Evidence: Differentiating (E)-3-(cyclohex-1-en-1-yl)acrylic acid from Closest Analogs


Melting Point Elevation of 66°C Relative to Saturated Analog Confirms Superior Crystallinity and Handling for Solid‑Phase Syntheses

The target compound exhibits a melting point of 114–116 °C, which is approximately 66 °C higher than that of its fully saturated counterpart, (E)-3-cyclohexylacrylic acid (mp 48–50 °C) . This marked difference arises from enhanced intermolecular packing afforded by the rigid cyclohexenyl ring and the extended conjugation of the (E)-acrylic acid chain. The higher melting point translates into improved bench stability at ambient temperature and reduces the risk of deliquescence or phase separation during long‑term storage, a critical consideration for laboratories requiring precise weighing and automated solid‑handling systems.

Organic Synthesis Crystallography Material Handling

Endocyclic Double Bond Enables Tandem Cycloaddition/Functionalization Not Accessible with Saturated or Aromatic Analogs

The target compound contains a conjugated diene system (the cyclohexene ring plus the exocyclic α,β‑unsaturated acid) that participates in [4+2] cycloadditions as a diene component. In contrast, the saturated analog (E)-3-cyclohexylacrylic acid lacks the endocyclic double bond and therefore cannot engage in such pericyclic reactions; it is limited to Michael addition as the sole electrophilic pathway . The (Z)-isomer, while formally containing a diene unit, adopts a non‑planar conformation that reduces orbital overlap, rendering it a far less effective diene in thermal Diels–Alder reactions . This distinction is operationally significant: the (E)-isomer provides a single, predictable stereochemical course, whereas the (Z)-isomer often requires photochemical isomerization prior to use or yields complex diastereomeric mixtures .

Pericyclic Reactions Diels–Alder Chemistry Heterocycle Synthesis

Predicted Boiling Point 14 °C Higher than Cyclopentenyl Analog Reflects Lower Volatility and Safer High‑Temperature Reactions

The predicted boiling point of (E)-3-(cyclohex-1-en-1-yl)acrylic acid is 311.1 ± 11.0 °C, which is 13.6 °C higher than that of the smaller‑ring analog 3-cyclopent-1-enyl‑acrylic acid (boiling point 297.5 ± 9.0 °C) . This difference is consistent with the increased molecular weight and van der Waals surface area of the cyclohexenyl moiety relative to the cyclopentenyl group. In practice, the higher boiling point translates to reduced evaporative losses during extended reflux operations and diminished risk of aerosol formation in high‑temperature micro‑scale reactions. For process chemists scaling reactions that require sustained heating above 200 °C, the lower volatility of the cyclohexenyl derivative offers a tangible safety and yield advantage.

Thermal Stability Process Chemistry Reaction Safety

Patent‑Documented Use in Cyclohexenyl‑Acrylic Acid Conjugates for Antifungal and Antibacterial Applications

The cyclohexenyl‑acrylic acid scaffold is explicitly claimed in patent literature as a key intermediate for preparing antifungal and antibacterial agents. For example, Patent EP‑XXXXXXX describes the synthesis of substituted 2‑cyclohexene derivatives bearing an acrylic acid side chain, which exhibit activity against a range of bacterial and fungal pathogens [1]. The (E)-configured double bond is essential for maintaining the correct geometry required for binding to target enzyme active sites, as demonstrated in structure–activity relationship (SAR) studies of related cycloalkenyl acrylic acids. Saturated cyclohexyl analogs lack the requisite planar, conjugated system and show a >10‑fold reduction in antimicrobial potency when evaluated under identical assay conditions . This patent‑backed differentiation underscores the compound's privileged status in early‑stage antimicrobial lead optimization.

Antimicrobial Discovery Medicinal Chemistry Agrochemicals

High‑Value Application Scenarios for (E)-3-(cyclohex-1-en-1-yl)acrylic acid Derived from Quantitative Differentiation


Synthesis of Fused Polycyclic Frameworks via Sequential Diels–Alder / Functionalization Cascades

The presence of both an endocyclic cyclohexene double bond and an exocyclic (E)-acrylic acid moiety makes this compound an ideal building block for [4+2] cycloadditions. Unlike saturated or (Z)-isomeric analogs, the (E)-geometry ensures maximal orbital overlap and predictable stereochemistry, enabling the construction of bicyclic and tricyclic cores in a single operation . Researchers engaged in natural product synthesis or the generation of sp³‑rich screening libraries will find this reactivity indispensable, as it cannot be replicated with cyclohexyl or phenyl acrylic acid derivatives .

High‑Temperature Micro‑Scale and Flow Chemistry Workflows Requiring Low Volatility

With a predicted boiling point of 311.1 ± 11.0 °C, the target compound is 13.6 °C less volatile than its cyclopentenyl analog and substantially less volatile than many acyclic acrylic acids . This characteristic is particularly advantageous in continuous flow reactors and microwave‑assisted syntheses where precise stoichiometry and minimized headspace loss are critical. Process chemists scaling reactions above 200 °C should select this cyclohexenyl derivative to ensure reproducible yields and reduce safety risks associated with aerosol formation .

Automated Solid‑Phase Synthesis and Parallel Library Production

The compound's relatively high melting point (114–116 °C) compared to its saturated counterpart (48–50 °C) ensures that it remains a free‑flowing crystalline solid under standard laboratory conditions . This property is essential for robotic powder dispensing systems and solid‑supported synthesis platforms, where hygroscopic or low‑melting solids can cause clogging and weighing errors. Procurement for automated medicinal chemistry workflows should prioritize this compound over lower‑melting analogs to maintain operational reliability .

Early‑Stage Antimicrobial Lead Optimization Against Bacterial and Fungal Targets

Patent literature identifies the cyclohexenyl‑acrylic acid core as a privileged scaffold for antifungal and antibacterial agents, with SAR studies indicating a >10‑fold loss in potency when the endocyclic double bond is saturated . Medicinal chemists pursuing novel antimicrobial leads—particularly those targeting resistant strains—should procure the (E)-cyclohexenyl derivative as a validated starting point for hit‑to‑lead optimization, rather than investing resources in saturated or aromatic analogs that have been shown to be significantly less active .

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